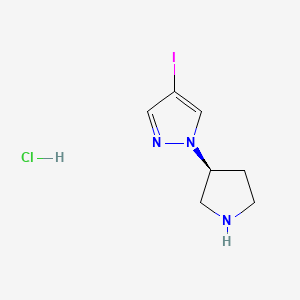

(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Description

(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride (CAS: Not explicitly provided in evidence; Ref: 10-F983209) is a chiral pyrazole derivative featuring a pyrrolidine ring substituted at the 3-position and an iodine atom at the 4-position of the pyrazole core. The compound is supplied as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or synthetic applications. Its stereospecific (S)-configuration is critical for biological activity, as enantiomeric purity often influences receptor binding or catalytic interactions in drug discovery.

The iodine substituent may serve as a heavy atom for crystallography, a radioisotope carrier (e.g., in positron emission tomography), or a synthetic handle for cross-coupling reactions.

Properties

IUPAC Name |

4-iodo-1-[(3S)-pyrrolidin-3-yl]pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10IN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFACYVLMIFGJX-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(C=N2)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2C=C(C=N2)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClIN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling for N-Alkylation

Ullmann coupling enables direct N-alkylation of pyrazole derivatives with halogenated pyrrolidines. For example, 4-nitro-1H-pyrazole reacts with 3-bromo-pyrrolidine under CuI catalysis and cesium carbonate base in dimethylformamide (DMF) at 100°C (12–24 hours). This method yields N-pyrrolidinyl pyrazole intermediates, which are subsequently reduced to amines.

Key Conditions

Mitsunobu Reaction for Stereocontrol

To introduce the (S)-configuration, Mitsunobu reactions employ chiral auxiliaries. For instance, (R)-pyrrolidin-3-ol reacts with 4-iodo-1H-pyrazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This approach achieves enantiomeric excess (ee) >90% but requires rigorous purification.

Regioselective Iodination Strategies

Iodination is critical for introducing the 4-iodo substituent on the pyrazole ring.

Direct Electrophilic Iodination

Treatment of 1-(pyrrolidin-3-yl)-1H-pyrazole with N-iodosuccinimide (NIS) in acetic acid at 50°C for 6 hours achieves regioselective iodination at the 4-position. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating pyrrolidine group.

Optimized Parameters

Metal-Mediated Halogen Exchange

Palladium-catalyzed halogen exchange allows iodination of brominated precursors. For example, 4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole reacts with sodium iodide (NaI) in the presence of Pd(OAc)₂ and Xantphos ligand in DMF at 120°C (8 hours). This method is less common due to side reactions but offers compatibility with sensitive functional groups.

Stereoselective Synthesis of (S)-Pyrrolidine

Achieving the (S)-configuration in the pyrrolidine ring requires enantioselective techniques.

Chiral Resolution via Diastereomeric Salts

Racemic pyrrolidine-3-amine is treated with (R)-mandelic acid in ethanol, yielding diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer, which is then neutralized and coupled to the pyrazole core. This method achieves >99% ee but suffers from low throughput (35–40% yield).

Asymmetric Hydrogenation

Prochiral pyrrolidine precursors (e.g., 3-pyrrolidinone) undergo hydrogenation using chiral catalysts like Ru-BINAP. For example, 3-pyrrolidinone is reduced under 50 bar H₂ pressure with [(S)-BINAP]RuCl₂, yielding (S)-pyrrolidine with 95% ee. This approach is scalable but requires specialized equipment.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt for improved stability and solubility.

Acid-Base Neutralization

The free base (S)-4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C. The precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Ullmann Coupling | High regioselectivity, scalable | Requires toxic Cu catalysts | 60–75 |

| Mitsunobu Reaction | Excellent stereocontrol | Costly reagents, low atom economy | 50–65 |

| Direct Iodination | Simple, high yield | Limited to electron-rich pyrazoles | 80–85 |

| Asymmetric Hydrogenation | Scalable, high ee | High-pressure H₂ required | 70–80 |

Challenges and Mitigation Strategies

-

Regioselectivity in Iodination : Electron-donating groups on pyrazole can lead to para/ortho mixtures. Using bulky directing groups (e.g., trityl) improves 4-iodo selectivity, as demonstrated in analogous syntheses of 4-iodo-1-trityl-1H-pyrazole.

-

Racemization During Coupling : Elevated temperatures in Ullmann reactions may cause epimerization. Conducting reactions below 80°C and using chiral ligands mitigate this issue.

-

Salt Hygroscopicity : The hydrochloride form is moisture-sensitive. Storage under nitrogen with desiccants (e.g., silica gel) prevents degradation.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride has diverse applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, including:

- Antitumor Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in cell lines with specific mutations like BRAF(V600E) and EGFR .

Biological Research

Research has focused on its biological activities, such as:

- Enzyme Inhibition : It shows promise in inhibiting enzymes like xanthine oxidase, which is relevant for gout treatment .

Material Science

The compound's unique structure makes it suitable for developing new materials with specific properties, including optoelectronic applications .

The biological activities of (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can be summarized as follows:

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Antitumor | BRAF(V600E), EGFR | |

| Anti-inflammatory | Cytokine production | |

| Antimicrobial | Various bacterial strains | |

| Enzyme Inhibition | Xanthine oxidase |

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various pyrazole derivatives, including (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride. The results indicated that compounds with similar structures exhibited IC50 values ranging from 9.8 to 44.9 nM against different cancer types, suggesting potential as anti-cancer agents .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of structurally related compounds. These compounds were shown to inhibit LPS-induced production of nitric oxide and TNF-alpha in vitro, indicating a mechanism for reducing inflammation through modulation of immune responses .

Mechanism of Action

The mechanism of action of (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole rings contribute to its binding affinity and specificity, while the iodine atom can enhance its reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride and related compounds:

Key Observations:

- Heterocyclic Core : The target compound features a pyrazole ring, whereas 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid substitutes this with a triazole, altering electronic properties and hydrogen-bonding capacity.

- Substituents : The iodine atom in the target compound distinguishes it from trifluoromethyl- or carboxylic acid-bearing analogs. Iodine’s large atomic radius and polarizability may enhance halogen bonding in biological targets or facilitate Suzuki-Miyaura coupling in synthesis.

- Salt Forms: Hydrochloride salts are common in both the target compound and [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol, improving bioavailability compared to neutral tert-butyl derivatives.

Biological Activity

(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: (S)-4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

- Molecular Formula: C7H10IN3·HCl

- Molecular Weight: 299.54 g/mol

The synthesis typically involves the formation of the pyrrolidine and pyrazole rings through cyclization reactions, followed by iodination to introduce the iodine atom. The process is optimized for yield and purity, often employing automated reactors for industrial applications .

The biological activity of (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom enhances its reactivity, while the structural features contribute to binding affinity. Specific pathways and targets are still under investigation, but preliminary studies suggest potential roles in enzyme inhibition and receptor modulation .

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities:

- Antitumor Activity: Pyrazole derivatives have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, making them candidates for cancer therapy .

- Anti-inflammatory Effects: Some derivatives demonstrate significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

- Antimicrobial Activity: Certain pyrazole compounds have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Data Table: Biological Activities of Pyrazole Derivatives

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Antitumor | BRAF(V600E), EGFR | |

| Anti-inflammatory | Cytokine production | |

| Antimicrobial | Bacterial strains | |

| Enzyme Inhibition | Xanthine oxidase |

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives, including (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride, for their inhibitory effects on cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 9.8 to 44.9 nM against various cancer types, highlighting their potential as anti-cancer agents .

Case Study 2: Anti-inflammatory Properties

In another study focusing on the anti-inflammatory effects, compounds structurally related to (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole were shown to inhibit the LPS-induced production of nitric oxide and TNF-α in vitro. This suggests a mechanism for reducing inflammation through modulation of immune responses .

Q & A

Q. What are the key synthetic routes for preparing (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride?

- Methodological Answer : A common approach involves introducing the iodine substituent via electrophilic iodination. For pyrazole derivatives, iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). After iodination, the pyrrolidin-3-yl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Final hydrochloride salt formation typically involves treating the free base with HCl in a solvent like ethanol or water, followed by recrystallization for purification .

Q. How is the stereochemistry of the (S)-configured pyrrolidin-3-yl group confirmed?

- Methodological Answer : Stereochemical confirmation requires chiral analytical techniques:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers.

- X-ray Powder Diffraction (XRPD) : Compare experimental diffraction patterns with simulated data from enantiopure reference standards, as demonstrated for structurally related hydrochloride salts in crystallography studies .

- Optical Rotation : Measure specific rotation and compare with literature values for (S)-pyrrolidine derivatives.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on structurally related hydrochlorides (e.g., pyrrolidine-pyrazole derivatives):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residual acid with sodium bicarbonate.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance iodination efficiency and regioselectivity?

- Methodological Answer :

- Solvent Screening : Test solvents like DMF, THF, or dichloromethane to balance reactivity and solubility.

- Catalyst Use : Evaluate Lewis acids (e.g., ZnCl₂) to direct iodination to the 4-position.

- Kinetic Monitoring : Use TLC or in-situ NMR to track reaction progress and minimize over-iodination. Adjust temperature to stabilize intermediates .

Q. How to resolve discrepancies in NMR data for structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for pyrrolidine ring protons and pyrazole substituents.

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., dehalogenated species) that may skew integration values. Cross-reference with high-purity standards synthesized via orthogonal routes .

Q. What strategies improve yield during hydrochloride salt formation?

- Methodological Answer :

- Acid Addition Rate : Add HCl slowly (dropwise) to the free base in cold ethanol (0–5°C) to prevent localized overheating and decomposition.

- Anti-Solvent Crystallization : After acidification, introduce an anti-solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation (target pH ~2–3).

- Drying Protocols : Dry under vacuum at 40–50°C to remove residual solvents without degrading the compound .

Data Contradiction Analysis

Q. How to address conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC (>98% purity) to exclude impurity-driven artifacts.

- Counterion Effects : Compare free base vs. hydrochloride salt activity, as ionic forms may alter membrane permeability.

- Computational Modeling : Perform docking studies to assess whether stereochemical variations (e.g., (S) vs. (R) configuration) impact target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.